

Application Notes & Protocols: Development of Kinase Inhibitors from Indole-2-Carboxylate Scaffolds

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Compound of Interest	
Compound Name:	<i>methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate</i>
Cat. No.:	B1149585

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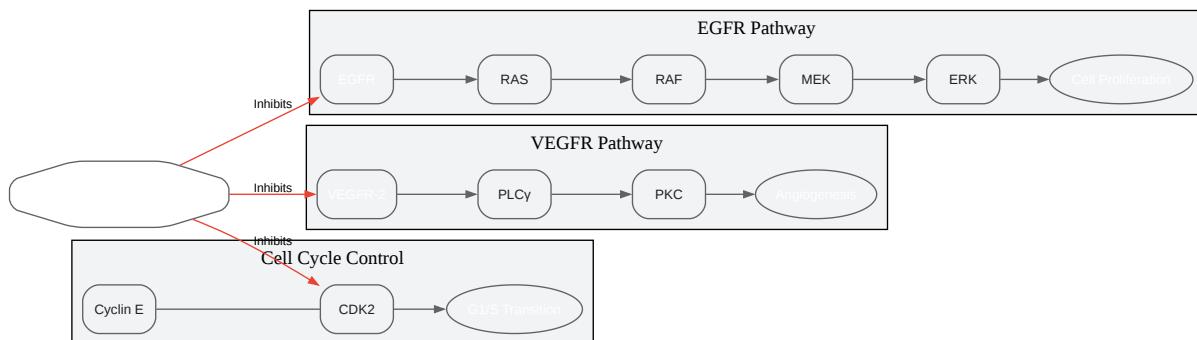
Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2][3]} Specifically, derivatives of indole-2-carboxylic acid have emerged as a promising class of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^{[1][2][4]} Consequently, targeting these enzymes with small molecule inhibitors is a key strategy in modern drug discovery.^{[5][6]} This document provides an overview of the development of kinase inhibitors based on the indole-2-carboxylate scaffold, including synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) data.

Signaling Pathways of Interest

Indole-2-carboxylate derivatives have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).^{[5][7][8]} Inhibition of these kinases can disrupt downstream signaling cascades, leading to antitumor effects.



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Caption: Key signalling pathways targeted by indole-2-carboxylate kinase inhibitors.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative indole-2-carboxylate and indole-2-carboxamide derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Indole-2-Carboxylate Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Compound 85	HepG2	3.4 - 24	[1] [2]
Compound 86	A549	3.4 - 24	[1] [2]
SK228	A549	3.4	[1]
SK228	H1299	0.3	[1]
Compound 60	A549	0.3	[1]
Compound 60	H1299	0.58	[1]
Compound 5	KNS42	0.33	[9]
Compound 6i	MCF-7	6.10 ± 0.4	[7]
Compound 6v	MCF-7	6.49 ± 0.3	[7]
Compound 5	MCF-7	2.73 ± 0.14	[10]
Compound 8	MCF-7	4.38 ± 0.23	[10]
Compound 12	MCF-7	7.03 ± 0.37	[10]

Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives

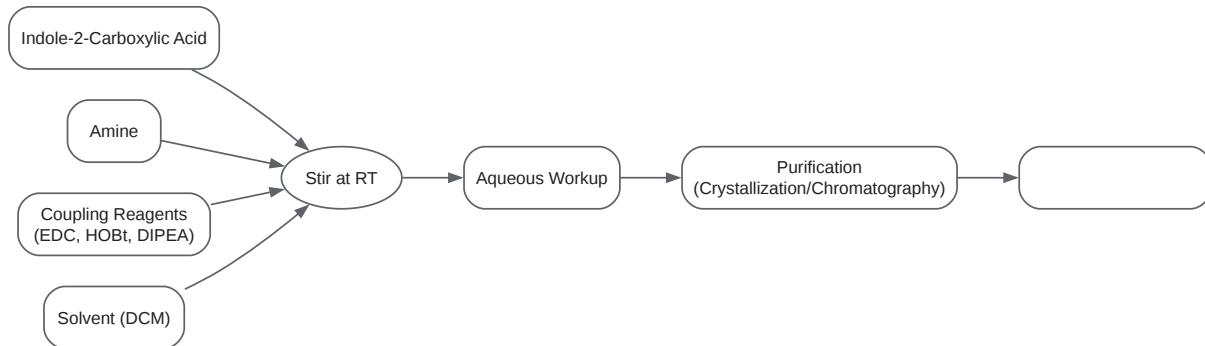
Compound	Target Kinase	IC50 (nM)	Reference
Compound Va	EGFR	71 ± 6	[5]
Erlotinib (Ref.)	EGFR	80 ± 5	[5]
Compound Va	BRAFV600E	77 - 107	[5]
Erlotinib (Ref.)	BRAFV600E	60	[5]
Compound Ve	VEGFR-2	1.10	[5]
Compound Vg	VEGFR-2	1.60	[5]
Sorafenib (Ref.)	VEGFR-2	-	[5]
Compound 5d	EGFR	89 ± 6	[8]
Compound 5e	EGFR	93 ± 8	[8]
Compound 5e	CDK2	13	[8]
Compound 5h	CDK2	11	[8]
Dinaciclib (Ref.)	CDK2	20	[8]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of indole-2-carboxylate-based kinase inhibitors are provided below.

Synthesis Protocol: General Procedure for Amide Coupling

This protocol describes a common method for the synthesis of indole-2-carboxamides from indole-2-carboxylic acids and various amines.



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Caption: General workflow for the synthesis of indole-2-carboxamides.

Materials:

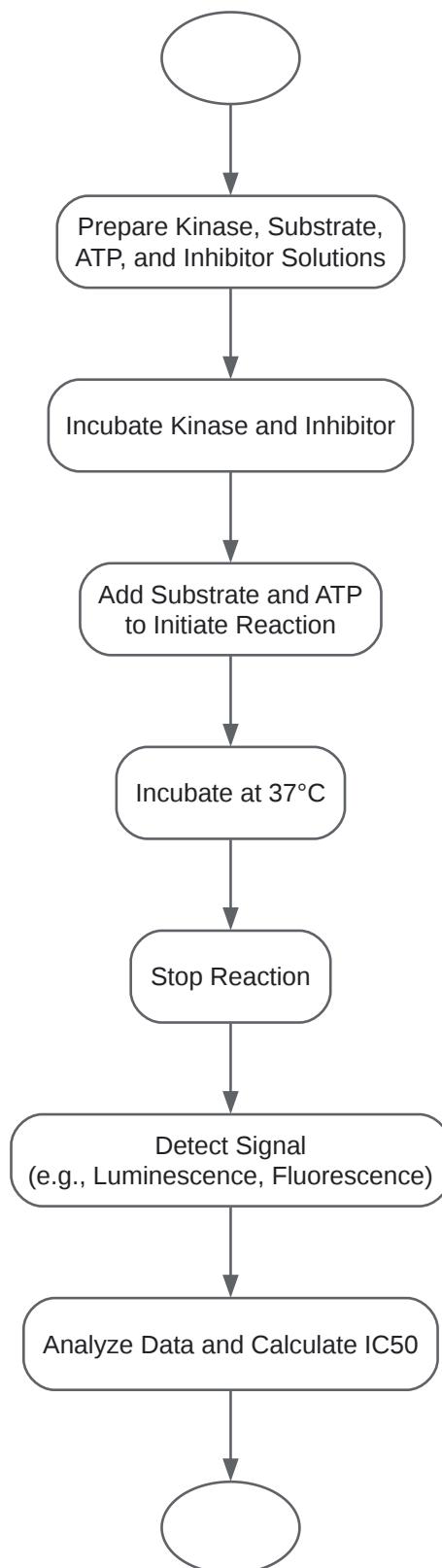
- Indole-2-carboxylic acid derivative
- Appropriate amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC·HCl)[9][11][12]
- Hydroxybenzotriazole (HOBt)[9][12]
- N,N-Diisopropylethylamine (DIPEA)[9][12]
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of the indole-2-carboxylic acid (1.0 equivalent) in DCM, add EDCI (1.2 equivalents), HOBr (1.2 equivalents), and DIPEA (2.0 equivalents).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the desired amine (1.1 equivalents) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to afford the desired indole-2-carboxamide.

Biological Evaluation Protocol: In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

- Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2)
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Test compounds (indole-2-carboxylate derivatives)
- Assay buffer
- Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in the appropriate assay buffer.
- In a 96-well plate, add the kinase and the test compound at various concentrations.
- Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve.

Biological Evaluation Protocol: Cell Proliferation (MTT) Assay

This protocol describes the MTT assay, a colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7, HepG2)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
- Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The indole-2-carboxylate scaffold serves as a versatile template for the design and synthesis of potent kinase inhibitors. The methodologies and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel anticancer therapeutics based on this promising chemical class. Further optimization of these scaffolds holds the potential to yield next-generation kinase inhibitors with improved efficacy and selectivity.

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